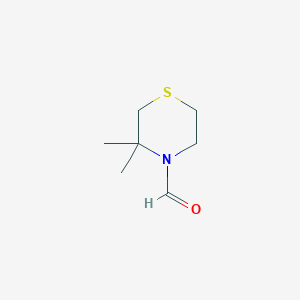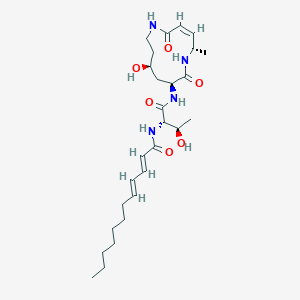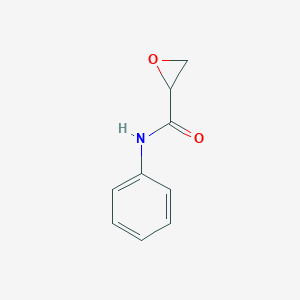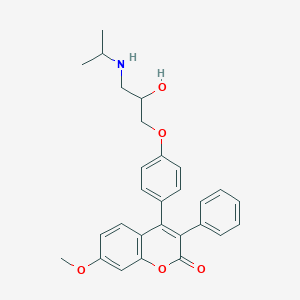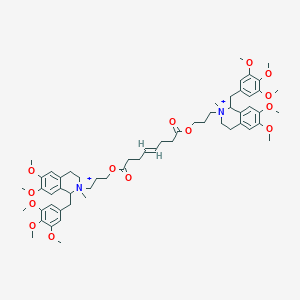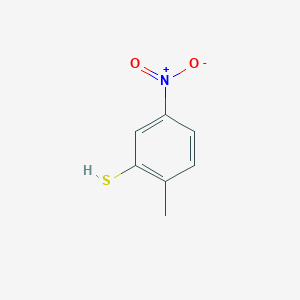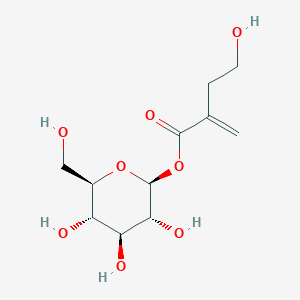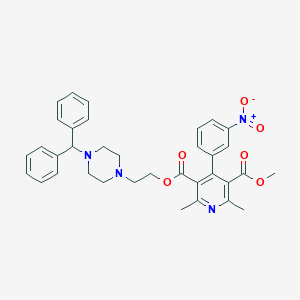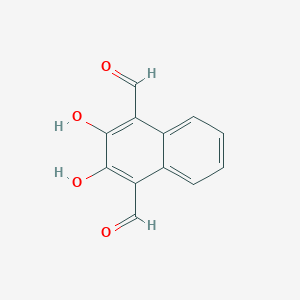![molecular formula C8H6FNO2 B034776 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 103361-99-5](/img/structure/B34776.png)
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives can be achieved through various methods, including the reaction of 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with different reagents. For instance, it can react with isobenzofuran-1,3-dione in acetic acid using amino resin as a scavenger reagent to produce 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones with high purity (W. Xiaoguang & Yin Du-lin, 2005). Another method involves the Smiles rearrangement to synthesize benzo[b][1,4]oxazin-3(4H)-one derivatives carrying various substituents (Liang Fang et al., 2011).
Molecular Structure Analysis
The molecular structure of 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives is characterized by various analytical techniques, including ~1H NMR, IR, and MS. These techniques confirm the successful incorporation of fluorine and other substituents into the benzo[b][1,4]oxazin-3(4H)-one core, which significantly influences the chemical and physical properties of the derivatives.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, contributing to their versatility as intermediates. The presence of the fluorine atom, in particular, enhances the compounds' reactivity and is crucial in determining their chemical properties. For example, the fluorine atom in certain derivatives has been shown to play an important role in enhancing antimicrobial properties (Liang Fang et al., 2011).
Applications De Recherche Scientifique
-
Electrooxidative Selenylation/Cyclization of Alkynes
- Field : Organic Chemistry
- Application : This research developed a mild, practical, metal and oxidant-free methodology for the synthesis of various C-3 selenylated benzo[b]furan derivatives .
- Method : The method involves the intramolecular cyclization of alkynes promoted with diselenides via electrooxidation . A wide range of selenium-substituted benzo[b]furan derivatives were obtained in good to excellent yields with high regioselectivity under constant current in an undivided cell equipped with carbon and platinum plates as the anode and cathode, respectively .
- Results : The approach exhibited good functional group tolerance and could be easily scaled up with good efficiency, providing rapid access to a diverse range of selenylated benzo[b]furans derivatives from simple, readily available starting materials .
-
TFA-catalyzed Tandem Reaction of Benzo[d]oxazoles
- Field : Organic Chemistry
- Application : This research reported a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Method : The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .
- Results : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A . The present synthetic route to 3-aryl-2H-benzo[b][1,4]oxazin-2-ones could be readily scaled up to gram quantity without difficulty .
-
Synthesis of 3-Aryl-2H-Benzo[b][1,4]oxazin-2-ones
- Field : Organic Chemistry
- Application : This research reported a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Method : The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .
- Results : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .
-
Structural Engineering of Pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione-based Polymers
- Field : Materials Chemistry
- Application : This research synthesized two wide band gap donor polymers based on benzo[1,2-b:4,5-b0] dithiophene (BDT) and pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione (TzBI), namely, PBDT-TzBI and PBDT-F-TzBI, and studied their photovoltaic properties by blending them with ITIC as an acceptor .
- Method : The study involved the synthesis of two wide band gap donor polymers and their blending with ITIC as an acceptor .
- Results : The study demonstrated the potential of these polymers in the development of non-fullerene organic solar cells with an efficiency over 12% .
-
Synthesis of Sulfonamide Derivatives
- Field : Medicinal Chemistry
- Application : This research involved the synthesis of a series of new molecules having 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives .
- Results : The results of this study were not specified in the available information .
- Synthesis of Small Bandgap Donor–Acceptor Polymer
- Field : Materials Chemistry
- Application : This research synthesized a small bandgap donor–acceptor (D–A) polymer based on (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b′]difuran-2,6(3H,7H)-dione (IBDF) and 3,3’-bis(dodecyloxy)-2,2′-bithiophene (BTO) as a donor .
- Method : The study involved the synthesis of a small bandgap donor–acceptor (D–A) polymer .
- Results : The synthesized polymer has a very small band gap of 0.95 eV, absorbing up to 1700 nm .
Orientations Futures
Propriétés
IUPAC Name |
7-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXHEOGQVPEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547845 | |
| Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
103361-99-5 | |
| Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

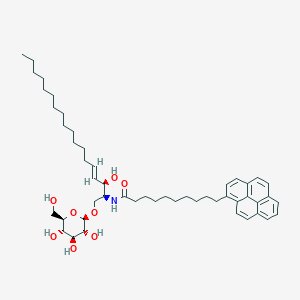

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

